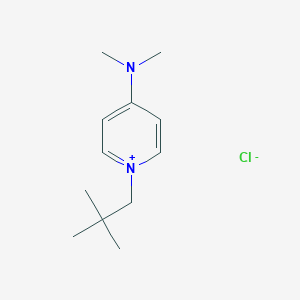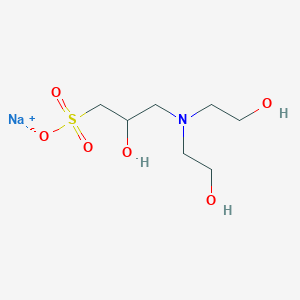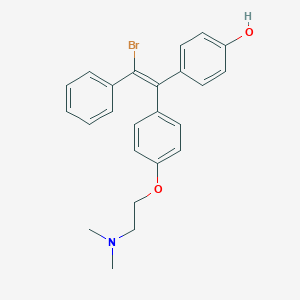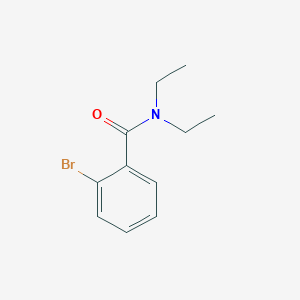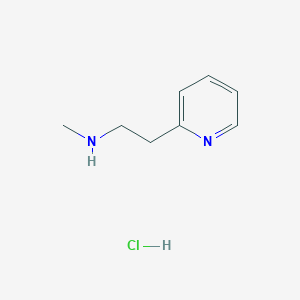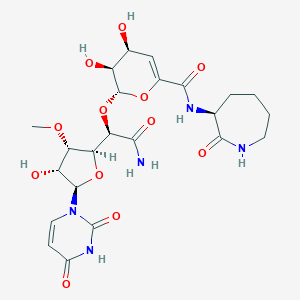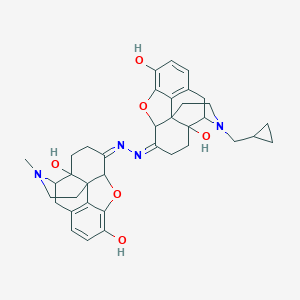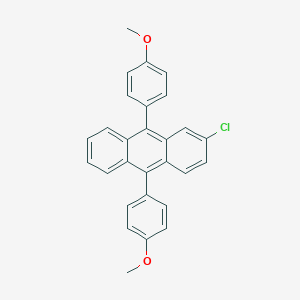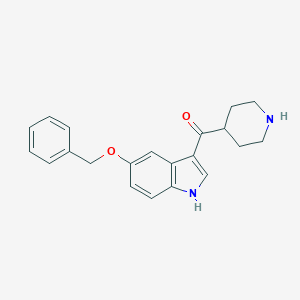
7-(Methylamino)-2-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylamino)-2-heptanone, also known as 7-MA, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research to study its biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 7-(Methylamino)-2-heptanone is similar to that of other amphetamines. The compound acts as a dopamine and norepinephrine releasing agent, meaning it increases the release of these neurotransmitters from neurons in the brain. This leads to an increase in dopamine and norepinephrine levels in the synaptic cleft, which can lead to increased arousal, alertness, and euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-(Methylamino)-2-heptanone are similar to those of other amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce stereotypic behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(Methylamino)-2-heptanone in lab experiments is its ability to induce a consistent and predictable response in animal models. This makes it a useful tool for studying the effects of amphetamines on the brain and behavior. However, one limitation of using 7-(Methylamino)-2-heptanone is its potential for abuse, which can lead to ethical concerns in animal studies.
Zukünftige Richtungen
For research on 7-(Methylamino)-2-heptanone include the development of new analogs with improved pharmacological properties, the study of its long-term effects on the brain and behavior, and its potential therapeutic uses.
Synthesemethoden
7-(Methylamino)-2-heptanone can be synthesized using various methods, including the reductive amination of 2-heptanone with methylamine. This method involves the reaction of 2-heptanone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 7-(Methylamino)-2-heptanone, which can be purified by various methods, including recrystallization.
Wissenschaftliche Forschungsanwendungen
7-(Methylamino)-2-heptanone has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of amphetamines on the brain. It has also been used to study the effects of amphetamines on behavior, including locomotor activity and learning and memory.
Eigenschaften
CAS-Nummer |
101258-88-2 |
|---|---|
Produktname |
7-(Methylamino)-2-heptanone |
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
7-(methylamino)heptan-2-one |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
XOSGHQJJFLJGBF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCNC |
Kanonische SMILES |
CC(=O)CCCCCNC |
Synonyme |
2-Heptanone, 7-(methylamino)- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



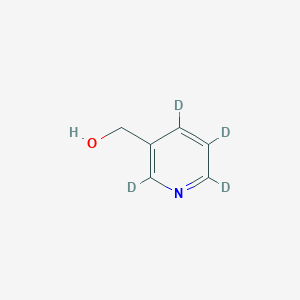
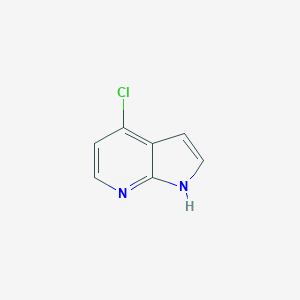
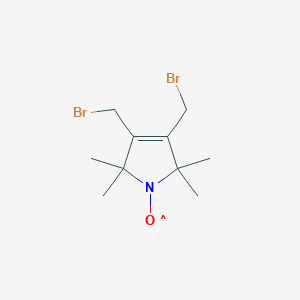
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
